4-benzylcyclohexane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-benzylcyclohexane-1-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzyl group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexanone with benzyl bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be achieved using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 4-benzylcyclohexane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on the separation and purification of the diastereomers to obtain the desired mixture.
Chemical Reactions Analysis
Types of Reactions
4-benzylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-benzylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylbutanoic acid: Similar structure but with a butanoic acid chain instead of a cyclohexane ring.
Cyclohexane-1-carboxylic acid: Lacks the benzyl group.
Benzylcyclohexane: Lacks the carboxylic acid group.
Uniqueness
4-benzylcyclohexane-1-carboxylic acid is unique due to the combination of the benzyl group and the cyclohexane ring with a carboxylic acid group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
165317-81-7 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-benzylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,16) |
InChI Key |
GEULETLKTAXMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2=CC=CC=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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